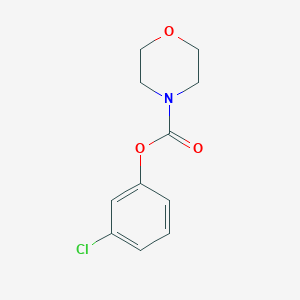

3-chlorophenyl 4-morpholinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-chlorophenyl 4-morpholinecarboxylate and related compounds involves several key steps, including the formation of morpholine derivatives through reactions with chlorophenyl compounds. For example, one study detailed the synthesis of complexes incorporating morpholine, where Co(III) complexes were synthesized and characterized by various spectroscopic techniques, demonstrating the involvement of morpholine in complex molecular structures (Amirnasr et al., 2001). Another approach involved the synthesis of optically active morpholinecarboxylic acid, highlighting the versatility of morpholine in synthetic chemistry (Kogami & Okawa, 1987).

Molecular Structure Analysis

The molecular structure of compounds containing the 3-chlorophenyl 4-morpholinecarboxylate moiety has been elucidated through various analytical techniques. X-ray crystallography studies have provided insights into the structural aspects of morpholine derivatives, revealing how different substituents influence the overall molecular conformation. For instance, a study described the crystal structure of a Co(III) complex with morpholine, highlighting the specific interactions and bonding patterns that contribute to the stability of such compounds (Amirnasr et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of 3-chlorophenyl 4-morpholinecarboxylate derivatives involves a range of reactions, including nucleophilic substitutions and interactions with various amines. Studies have investigated the kinetics and mechanisms of these reactions, providing valuable information on the reactivity patterns and stability of morpholine derivatives under different conditions (Castro et al., 2001).

Physical Properties Analysis

The physical properties of 3-chlorophenyl 4-morpholinecarboxylate derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. Research has focused on characterizing these properties to better understand the material characteristics of morpholine derivatives. For example, the crystal and molecular structure of a morpholinium compound was analyzed, shedding light on its solid-state properties (Hu, Xie, & Cao, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding the potential applications and limitations of 3-chlorophenyl 4-morpholinecarboxylate derivatives. Studies have detailed the synthesis and reaction mechanisms of these compounds, offering insights into their chemical behavior and potential as intermediates in organic synthesis (Kogami & Okawa, 1987).

Mecanismo De Acción

Mode of Action

Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the morpholine ring and the carboxylate ester could potentially enhance absorption and distribution .

Result of Action

Based on the biological activities of structurally similar compounds, it may have potential therapeutic effects .

Propiedades

IUPAC Name |

(3-chlorophenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-2-1-3-10(8-9)16-11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKOJTADPJYOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324466 |

Source

|

| Record name | (3-chlorophenyl) morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

332922-17-5 |

Source

|

| Record name | (3-chlorophenyl) morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5671744.png)

![3-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5671749.png)

![ethyl (3-phenylbenzo[f]quinolin-1-yl)acetate](/img/structure/B5671755.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-1,2,4-triazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5671775.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5671783.png)

![8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5671791.png)

![5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5671801.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5671804.png)

![2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5671812.png)

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5671826.png)

![1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane](/img/structure/B5671830.png)

![4-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5671836.png)